

Application Note: High-Fidelity Synthesis and Bioassay Validation of FLRLamide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Flrlamide, manduca*

CAS No.: 129960-91-4

Cat. No.: B1672852

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Introduction & Scientific Rationale

FLRLamide (Phe-Leu-Arg-Leu-NH₂) is a potent bioactive neuropeptide belonging to the FMRFamide-like peptide (FLP) family. Ubiquitous in invertebrates (nematodes, mollusks) and possessing analogs in vertebrates, FLRLamide modulates neuromuscular transmission and sensory perception primarily through G-Protein Coupled Receptors (GPCRs).

For drug development professionals, synthesizing FLRLamide requires more than simple peptide coupling; it demands the preservation of the C-terminal amide moiety, which is the critical pharmacophore for receptor binding. A free acid C-terminus (Phe-Leu-Arg-Leu-OH) renders the peptide biologically inert.

This guide details the Fmoc Solid-Phase Peptide Synthesis (SPPS) of bioactive FLRLamide and its validation via a Calcium Mobilization Assay.

Phase I: Chemical Synthesis (Fmoc-SPPS)

Strategic Resin Selection

To guarantee the C-terminal amide, we utilize Rink Amide MBHA resin.

- Mechanism: The Rink Amide linker cleaves in high-concentration TFA to yield a primary amide (-NH₂), whereas Wang resin would yield a free acid (-OH).

- Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation, though the short sequence (4-mer) allows for standard loading (0.6–0.8 mmol/g).

Reagents & Materials

Component	Grade/Specification	Role
Resin	Rink Amide MBHA	Solid support generating C-term amide
Amino Acids	Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH	Building blocks (Arg requires Pbf protection)
Activator	HBTU / HOBt or DIC / Oxyma	Carboxyl activation
Base	DIEA (Diisopropylethylamine)	Deprotonation
Deprotection	20% Piperidine in DMF	Fmoc removal
Cleavage	TFA / TIS / H ₂ O (95:2.5:2.5)	Resin cleavage & side-chain deprotection

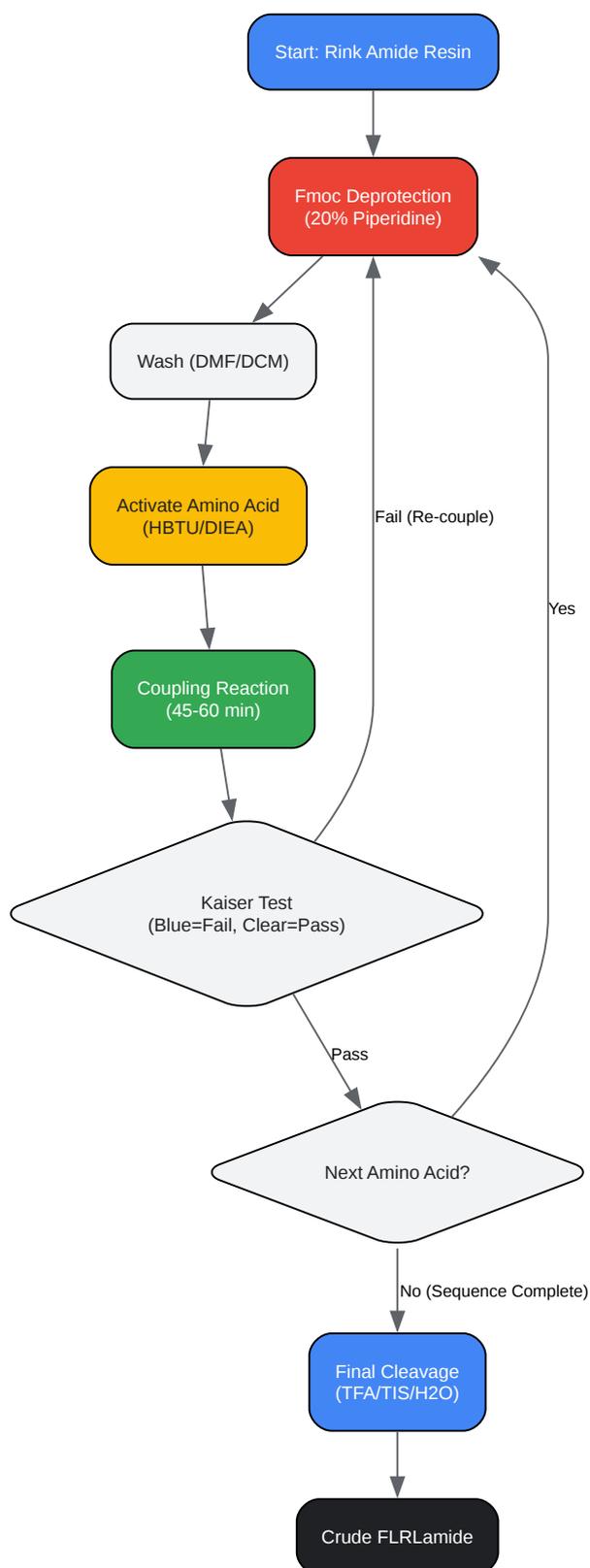
Synthesis Protocol (Step-by-Step)

Note: This protocol assumes a 0.1 mmol scale.

- Resin Swelling:
 - Weigh 150 mg Rink Amide resin into a fritted reaction vessel.
 - Add 5 mL DMF; swell for 30 mins. Drain.
- Fmoc Deprotection (The Cycle Start):
 - Add 5 mL 20% Piperidine/DMF.^[1] Agitate 5 mins. Drain.
 - Repeat with fresh solution for 10 mins. Drain.
 - Wash: DMF (5x), DCM (3x), DMF (3x). Rationale: Complete removal of piperidine is vital to prevent premature Fmoc removal of the incoming amino acid.

- Coupling (C-to-N Direction):
 - Order: Leu → Arg → Leu → Phe.
 - Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
 - Add DIEA (8 eq) to activate. Color change to yellow indicates activation.
 - Add mixture to resin.^[1] Agitate 45–60 mins at Room Temp.
 - QC Check: Perform Kaiser Test. (Blue = Incomplete coupling; Yellow/Colorless = Complete).
- Special Handling for Arginine (Arg):
 - Use Fmoc-Arg(Pbf)-OH. The Pbf group is acid-labile but bulky. Ensure efficient washing after coupling Arg to prevent steric trapping of solvents.
- Final Cleavage & Side-Chain Deprotection:
 - Wash final resin (Fmoc-removed) with DCM (5x) to remove DMF traces.
 - Add Cleavage Cocktail (TFA:TIS:Water = 95:2.5:2.5).
 - Critical: The TIS (Triisopropylsilane) and Water act as scavengers for the Pbf cation released from Arginine. Without scavengers, Pbf will re-attach to the peptide (specifically Tryptophan or Tyrosine if present, or back to Arg), ruining purity.
 - Agitate 2 hours.
 - Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the crude peptide.

Synthesis Workflow Diagram



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Figure 1: Iterative Fmoc-SPPS cycle for FLRLamide synthesis. Note the critical decision point at the Kaiser Test.

Phase II: Purification & Characterization

Bioassays are sensitive to TFA salts and truncated sequences. Purity >95% is mandatory.

- HPLC Purification:
 - Column: C18 Reverse Phase (Semi-prep).
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
 - Gradient: 5% B to 60% B over 30 mins. FLRLamide is moderately hydrophobic (Phe/Leu) but the Arg makes it polar. Expect elution around 25-35% B.
- Mass Spectrometry (ESI-MS):
 - Formula: $C_{26}H_{43}N_9O_4$
 - Calculated MW: ~545.68 Da
 - Expected $[M+H]^+$: 546.7 Da
 - Expected $[M+2H]^{2+}$: 273.9 Da

Phase III: In Vitro Bioassay (Calcium Mobilization)

FLRLamide typically activates Gq-coupled GPCRs, leading to intracellular Calcium release. We validate bioactivity using a fluorescent calcium dye assay (e.g., Fluo-4 AM).

Assay Logic

The peptide binds the receptor

G

q activation

PLC

activation

IP3 generation

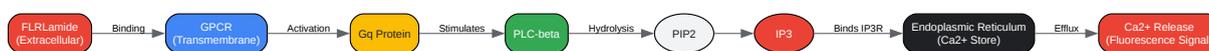
Ca²⁺ release from ER.

Protocol

- Cell Preparation: Use CHO-K1 cells stably transfected with the target FMRFamide receptor (e.g., *Drosophila* FMRFaR or *C. elegans* NPR-1). Seed at 50,000 cells/well in a black-wall 96-well plate. Incubate 24h.
- Dye Loading:
 - Remove media. Add 100 μ L Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye leakage).
 - Incubate 45 mins at 37°C, then 15 mins at RT.
- Peptide Preparation:
 - Dissolve lyophilized FLRLamide in DMSO (Stock 10 mM).
 - Dilute in HBSS buffer to 10x working concentrations (e.g.,
M to
M).
- Measurement (FLIPR or Plate Reader):
 - Excitation: 494 nm | Emission: 516 nm.
 - Record baseline for 10s.
 - Inject Peptide.[2] Record flux for 120s.

- Data Analysis: Plot Max Fluorescence () vs. Log[Concentration] to determine

Signaling Pathway Diagram



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Figure 2: Signal transduction pathway utilized in the Calcium Mobilization Assay.

Troubleshooting & Self-Validation

- Low Yield during Synthesis? Check the Arginine coupling. Arg is bulky. Double coupling (2x 45 min) is recommended for the Arg residue.
- No Assay Signal? Verify the peptide mass. If the mass is +1 Da higher than expected, you may have the free acid (FLRL-OH) due to using the wrong resin or Wang linker, which destroys bioactivity.
- Insoluble Peptide? FLRLamide is basic. Dissolve in weak acetic acid (0.1 M) or DMSO before adding to the assay buffer.

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